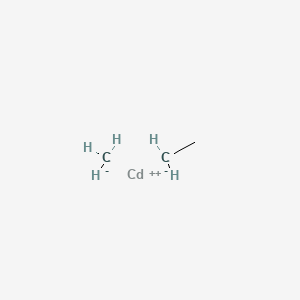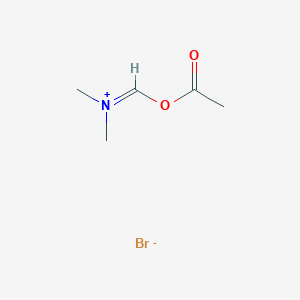silane CAS No. 53119-90-7](/img/structure/B14644234.png)
[Dichloro(4-chlorophenyl)methyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(4-chlorophenyl)methylsilane is an organosilicon compound with the molecular formula C10H13Cl3Si It is a derivative of silane, where the silicon atom is bonded to a dichloro(4-chlorophenyl)methyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(4-chlorophenyl)methylsilane typically involves the reaction of 4-chlorobenzyl chloride with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction can be represented as follows:
4-Chlorobenzyl chloride+Trimethylchlorosilane→Dichloro(4-chlorophenyl)methylsilane
Industrial Production Methods
In industrial settings, the production of Dichloro(4-chlorophenyl)methylsilane may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dichloro(4-chlorophenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes.
Reduction: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Hydrosilylation: Products are organosilicon compounds with added alkyl or aryl groups.
Reduction: Products are simpler silane derivatives with fewer chlorine atoms.
Scientific Research Applications
Dichloro(4-chlorophenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Dichloro(4-chlorophenyl)methylsilane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can act as a Lewis acid, facilitating reactions with nucleophiles. The presence of chlorine atoms makes the compound reactive towards substitution reactions, allowing it to modify other molecules effectively.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyltrimethylsilane
- Dichloromethylsilane
- Trimethylsilyl chloride
Uniqueness
Dichloro(4-chlorophenyl)methylsilane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties compared to other silane derivatives. This makes it particularly useful in specific synthetic applications where the aromatic ring and chlorine atoms play a crucial role in the reactivity and stability of the compound.
Properties
CAS No. |
53119-90-7 |
|---|---|
Molecular Formula |
C10H13Cl3Si |
Molecular Weight |
267.6 g/mol |
IUPAC Name |
[dichloro-(4-chlorophenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(2,3)10(12,13)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
InChI Key |
DDQVWXUBJHMFOC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


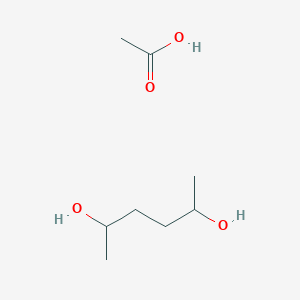
![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

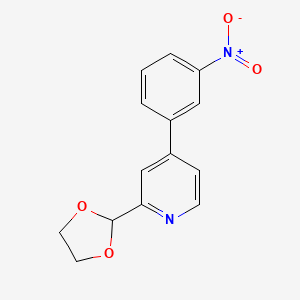
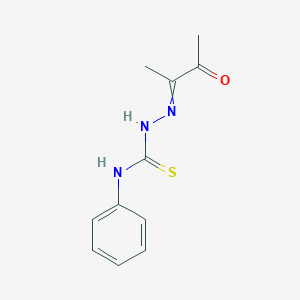
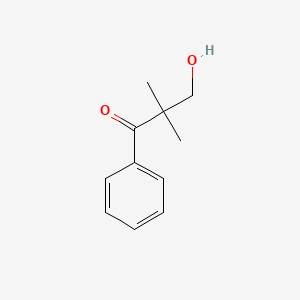

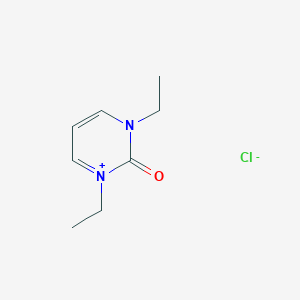
![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)

